4-(4-Nitrophenoxy)benzonitrile
Overview
Description
The compound 4-(4-Nitrophenoxy)benzonitrile is a chemical that can be associated with liquid-crystalline properties, particularly in dissymmetric molecules that exhibit smectic phases. These phases are characterized by a certain degree of molecular ordering and can be influenced by the presence of substituents on the aromatic rings, such as perfluoroalkyl groups .
Synthesis Analysis
The synthesis of related nitro-substituted benzonitriles involves nucleophilic aromatic substitution reactions. For instance, the bromine atom in 4-bromo-5-nitrophthalodinitrile can be substituted by various residues, leading to the formation of compounds like 4-(1-benzothiazol-1-yl)-5-nitrophthalodinitrile. Further substitution reactions can introduce additional functional groups, such as a 4-(1-methyl-1-phenylethyl)-phenoxy group, to create more complex molecules . Similarly, the synthesis of 4-nitro- and 4-(1-benzotriazolyl)-5-(4-nonylphenoxy)phthalonitriles also involves nucleophilic substitution of bromine and nitro groups in 4-bromo-5-nitrophthalonitrile .
Molecular Structure Analysis
The molecular structure of compounds related to 4-(4-Nitrophenoxy)benzonitrile can be determined using X-ray diffraction techniques. For example, the crystal structure of (4'-carbomethoxy-2'-nitrophenoxy)benzene, a compound with a similar nitro-substituted phenoxy structure, has been elucidated. This compound exhibits a twist-nitro-distal conformation, with specific bond lengths and torsional angles that define the orientation of the nitro group and the overall molecular conformation .
Chemical Reactions Analysis
The chemical reactions involving nitro-substituted benzonitriles often lead to the formation of metal complexes, such as octasubstituted phthalocyanines. These reactions typically involve the interaction of the synthesized nitro-substituted benzonitrile with metal acetates and chlorides. The resulting metal complexes exhibit unique spectral properties that can be studied to understand the electronic structure and potential applications of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(4-Nitrophenoxy)benzonitrile derivatives are influenced by their molecular structure and substituents. The smectic properties of these compounds, as observed in some homologs, are characterized by the formation of smectic A and B phases with specific layer spacings. These spacings are determined by the molecular length and the interactions between the molecules, such as fluorophilic and polar interactions. The thermal properties and spectral characteristics of these compounds are also of interest, as they can provide insights into the stability and potential applications of the materials .
Scientific Research Applications
Synthesis and Chemical Reactions : 4-(4-Nitrophenoxy)benzonitrile is involved in the synthesis of various chemical compounds. For example, it has been used in the regiocontrol of nitrile oxide cycloadditions to allyl alcohols, leading to the synthesis of 5-hydroxymethyl-2-isoxazolines, which have potential applications in organic synthesis (Kanemasa, Nishiuchi, & Wada, 1992).
Corrosion Inhibition : Benzonitrile derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions, demonstrating their effectiveness in preventing metal corrosion. This application is significant in industrial settings where metal preservation is essential (Chaouiki et al., 2018).
Polymer Synthesis : In the field of polymer science, derivatives of benzonitrile have been used to synthesize polyimides with high reactivity and beneficial properties like good organosolubility and thermal stability, indicating potential uses in high-performance materials (Zeng, Zou, & Yang, 2014).
Phthalonitrile Polymer Research : Phthalonitrile, a compound related to benzonitrile, has been synthesized and polymerized to form high-temperature resorcinol-based phthalonitrile polymer, highlighting applications in materials that require stability at high temperatures (Keller & Dominguez, 2005).
Environmental Chemistry : Studies in environmental chemistry have investigated the nitration and hydroxylation of benzene in the presence of nitrite/nitrous acid, in which derivatives of benzonitrile, such as 4-nitrophenol, are key intermediates. This research is important for understanding chemical processes in natural waters and wastewater treatment (Vione et al., 2004).
Dielectric Studies : In the study of dielectric properties, benzonitrile and its derivatives have been used to explore solute-solvent interactions and molecular association in solutions, contributing to our understanding of molecular dynamics in various solvents (Kasthury, Mayilavelan, & Balakrishnan, 2006).
Safety And Hazards
“4-(4-Nitrophenoxy)benzonitrile” is classified as harmful. The safety information includes hazard statements H317, H319, and precautionary statements P261, P264, P272, P280, P302+P352, P321, P362+P364, P501 . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Future Directions
While specific future directions for “4-(4-Nitrophenoxy)benzonitrile” were not found, m-Aryloxy phenols, a related class of compounds, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
properties
IUPAC Name |
4-(4-nitrophenoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)15(16)17/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNRKJHCHMIMLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168938 | |
Record name | Benzonitrile, 4-(4-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenoxy)benzonitrile | |
CAS RN |
17076-68-5 | |
Record name | Benzonitrile, 4-(4-nitrophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017076685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 4-(4-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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